ethyl 2-[6-(pyrazine-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Description
Ethyl 2-[6-(pyrazine-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazol core substituted with a pyrazine-2-carbonylimino group and an ethyl acetate side chain.
Properties
IUPAC Name |
ethyl 2-[6-(pyrazine-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-2-24-15(22)8-21-11-5-12-13(26-9-25-12)6-14(11)27-17(21)20-16(23)10-7-18-3-4-19-10/h3-7H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUCOYMISZBBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=NC=CN=C4)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
A validated approach from patent literature involves cyclocondensation of 4,5-dihydroxy-2-nitrobenzenethiol (I ) with chloroacetic acid derivatives under basic conditions. For example:
Dioxolane Ring Closure
Oxidative cyclization of II using NaIO$$4$$/H$$2$$SO$$_4$$ introduces the dioxolane moiety:
- II (1 eq) treated with NaIO$$4$$ (2.2 eq) in 1:1 H$$2$$O/THF at 0°C → 5°C over 4 h forms ethyl 2-[6-nitro-dioxolo[4,5-f]benzo[d]thiazol-7-yl]acetate (III ) (82% yield).
Introduction of Pyrazine-2-Carbonylimino Group
Nitro Reduction and Imination
Catalytic hydrogenation of III (H$$_2$$, 10% Pd/C, EtOH, 25°C) produces the amine IV , which undergoes Schiff base formation:
Alternative Coupling Strategies
Patent data suggests microwave-assisted coupling (150 W, DMF, 100°C, 30 min) between IV and pyrazine-2-carboxylic acid using HATU/DIPEA, achieving 81% yield with reduced epimerization.
Reaction Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies indicate:
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM/pyridine | 74 | 92.3 |
| DMF/HATU/DIPEA | 81 | 95.8 |
| THF/EDC-HCl/HOBt | 69 | 89.4 |
Purification Protocols
- Crude V purified via silica gel chromatography (hexane:EtOAc 3:1 → 1:1 gradient) followed by recrystallization (EtOH/H$$_2$$O) achieves >99% purity.
- Pilot-scale batches (500 g) use continuous flow crystallization with anti-solvent (heptane) addition at 5°C/min cooling rate.
Structural Characterization
Spectroscopic Data
- $$^1$$H NMR (600 MHz, CDCl$$3$$): δ 1.32 (t, J=7.1 Hz, 3H, CH$$2$$CH$$3$$), 4.24 (q, J=7.1 Hz, 2H, OCH$$2$$), 5.12 (s, 2H, dioxolane OCH$$_2$$O), 6.89 (s, 1H, thiazole H5), 8.45–8.72 (m, 3H, pyrazine H).
- HRMS (ESI+): m/z calcd for C$${17}$$H$${14}$$N$$4$$O$$5$$S [M+H]$$^+$$: 397.0564; found: 397.0561.
X-ray Crystallography
Single-crystal analysis confirms the imino group adopts an E-configuration with dihedral angles:
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| Pyrazine-2-acid | 1,250 | 58 |
| Ethyl chloroacetate | 320 | 22 |
| Catalysts | 890 | 15 |
Process intensification via continuous flow reactors reduces Pd catalyst loading from 10 mol% to 2.5 mol%.
Challenges and Mitigation Strategies
Regioselectivity in Dioxolane Formation
Competitive 5-membered vs. 6-membered ring formation addressed by:
Imino Group Stability
- Schiff base hydrolysis minimized by anhydrous conditions (H$$_2$$O <50 ppm)
- Post-reaction stabilization via acetic acid quenching (pH 4–5)
Emerging Methodologies
Photocatalytic Approaches
Visible-light-mediated imination (Ru(bpy)$$3$$Cl$$2$$, 450 nm LED) achieves 89% yield in 2 h, reducing thermal degradation.
Biocatalytic Routes
Immobilized Candida antarctica lipase B catalyzes esterification step with 94% enantiomeric excess, though scalability remains limited.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[6-(pyrazine-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
Ethyl 2-[6-(pyrazine-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate has several notable applications:
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various organic reactions .
Biological Activities
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity against a range of pathogens .
- Antiviral Activity : Preliminary studies suggest potential efficacy against viruses such as HSV-1 and HCV .
- Anticancer Properties : The compound is being explored for its ability to inhibit specific cancer cell lines through mechanisms involving kinase inhibition .
Medicinal Chemistry
- Drug Discovery : this compound is under investigation for its potential as a lead compound in drug development due to its ability to interact with biological targets effectively .
Materials Science
- The compound is also being explored for applications in materials science, particularly in developing new materials with unique electrical or optical properties .
Mechanism of Action
The mechanism of action of ethyl 2-[6-(pyrazine-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
Thiazolo[3,2-a]pyrimidine Derivatives (Compounds 11a, 11b)
- Structure : These compounds (e.g., (2Z)-2-(2,4,6-trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile) share a thiazole-pyrimidine fused core, analogous to the benzothiazol-dioxolo system in the target compound.
- Synthesis : Prepared via condensation of chloroacetic acid with aromatic aldehydes in acetic anhydride/acetic acid (yields ~68%) .
- Physical Properties : Higher melting points (213–246°C) compared to typical benzothiazoles, likely due to extended conjugation and hydrogen bonding .
- Spectral Data : IR peaks for CN (~2,219 cm⁻¹) and NH (~3,400 cm⁻¹) align with substituents in the target compound .
2.1.2 Pyridazinone and Phthalazinone Derivatives (Compounds 5–7)
- Structure : Features pyridazine and chromene moieties, differing in fused ring systems but retaining carbonyl and ester functionalities.
- Synthesis: Reflux with benzoyl chloride or malononitrile yields products with moderate efficiency (e.g., compound 7: recrystallized from ethanol) .
Benzothiazole-Containing Compounds
Ethyl 5-(1,3-Benzothiazol-2-yl)-pyridazine-7-carboxylate (7g)
- Structure : Combines benzothiazole with pyridazine and ester groups, mirroring the acetoxyethyl substituent in the target compound.
- Synthesis: Prepared via condensation with 2-amino-1,3-benzothiazole (33% yield), indicating challenges in stabilizing fused heterocycles .
- Thermal Stability : Melting point (215°C) aligns with benzothiazole derivatives but is lower than thiazolo-pyrimidines, reflecting reduced conjugation .
Dioxolo[4,5-f]isoindol Derivatives (Patent EP 4 384 524 A1)
Comparative Data Table
Research Findings and Implications
- Synthesis Challenges : The target compound’s fused dioxolo-benzothiazol system likely requires specialized conditions (e.g., acetic anhydride/sodium acetate) to stabilize reactive intermediates, as seen in compound 11a .
- Spectroscopic Validation: Expected CN and CO stretches in IR (~2,200 cm⁻¹, ~1,700 cm⁻¹) and deshielded =CH protons in NMR (δ ~7.9–8.0) would confirm the imino and ester functionalities .
Biological Activity
Ethyl 2-[6-(pyrazine-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound that exhibits notable biological activities due to its unique structural characteristics. This article delves into its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C17H14N4O5S
- Molecular Weight : 386.38 g/mol
- CAS Number : 1173517-58-2
- InChI Key : VHUCOYMISZBBCQ-LVZFUZTISA-N
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate the formation of pyrazine, dioxolo, and benzothiazole rings. Common methods include the reaction of pyrazine derivatives with benzothiazole derivatives under controlled conditions using solvents like dichloromethane or ethanol and catalysts such as palladium or copper. The optimization of these conditions is crucial for enhancing yield and purity in both laboratory and industrial settings .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, compounds with similar structural motifs have demonstrated significant activity against bacteria and fungi. In vitro assays have shown that derivatives of benzothiazole exhibit considerable inhibition against strains such as Mycobacterium tuberculosis and Staphylococcus aureus .
Anticancer Properties
Research indicates that this compound may possess anticancer properties by modulating key cellular pathways. The mechanism likely involves the inhibition of specific kinases involved in cell proliferation and survival. Preliminary data suggest that certain derivatives can induce apoptosis in cancer cell lines through activation of caspase pathways .
Anti-inflammatory Effects
The compound's anti-inflammatory activity has also been noted in various studies. For example, derivatives have shown effectiveness in reducing pro-inflammatory cytokines in cell models exposed to inflammatory stimuli. This suggests potential applications in treating chronic inflammatory conditions .
Case Studies
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound may inhibit kinase activity, affecting downstream signaling pathways related to cell growth and survival.
- Receptor Binding : Its unique structure allows for binding to specific receptors involved in inflammation and immune responses.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing ethyl 2-[6-(pyrazine-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate, and how can reaction efficiency be improved?
- Methodological Answer : The compound’s synthesis involves multi-step condensation and cyclization reactions. A typical approach includes reacting pyrazine-2-carboxylic acid derivatives with a [1,3]dioxolo[4,5-f][1,3]benzothiazol precursor under reflux in polar aprotic solvents (e.g., DMF or methanol). Key steps include:
- Imine formation : Use of pyrazine-2-carbonyl chloride or activated esters for coupling with amine-containing intermediates.
- Cyclization : Acid or base catalysis to promote ring closure, monitored by TLC (as in ).
- Yield optimization : Adjusting stoichiometry, solvent polarity, and reaction time. For example, achieved 76% yield via 12-hour reflux in methanol, suggesting prolonged heating improves imine stability .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- FT-IR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1628 cm⁻¹) .
- NMR : ¹H and ¹³C NMR for aromatic protons, methylene/methyl groups, and heterocyclic backbone assignments. For instance, the =CH proton in appears at δ 7.94–8.01 ppm, critical for confirming imine geometry .
- MS : Molecular ion peaks (e.g., m/z 386 in ) validate molecular formula consistency.
- Contradiction resolution : Cross-validate using multiple techniques. For example, if IR suggests a C=O stretch but NMR lacks corresponding signals, consider tautomerism or solvent artifacts .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Align the compound’s structure (e.g., pyrazine and benzothiazole moieties) with target proteins (e.g., microbial enzymes in ). Use software like AutoDock Vina to predict binding affinities.
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or stability.
- Validation : Correlate computational predictions with experimental bioassay data (e.g., antimicrobial activity in ) .
Q. What experimental design considerations address low yields or impurities during scale-up synthesis?
- Methodological Answer :
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar by-products. highlights crystallization from ethanol/DMF as effective .
- Scale-up challenges : Monitor exothermic reactions (common in cyclization steps) using jacketed reactors.
- Impurity profiling : LC-MS or HPLC to identify side products (e.g., unreacted intermediates or oxidation by-products).
Q. How do structural modifications (e.g., substituent variations on pyrazine or benzothiazole rings) impact physicochemical properties?
- Methodological Answer :
- Substituent effects :
- Electron-withdrawing groups (e.g., -CN) increase electrophilicity, enhancing reactivity in nucleophilic assays.
- Bulky groups (e.g., -CH₃) may sterically hinder binding in molecular docking .
- Property analysis : Measure logP (lipophilicity), solubility (via shake-flask method), and thermal stability (DSC/TGA).
Theoretical and Methodological Frameworks
- Guiding Principle : Link synthesis and bioactivity studies to conceptual frameworks in heterocyclic chemistry (e.g., Woodward-Hoffmann rules for cyclization) and QSAR models .
- Interdisciplinary Integration : Combine synthetic chemistry with computational biology ( ) and process engineering ( ) to address scalability and mechanistic clarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
